Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate
CAS No.:
Cat. No.: VC18618178
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-15-9-10-16(20)13-19(12-15)11-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3 |
| Standard InChI Key | HEGUACHWQOFMPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CN(CC1C=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture comprises a bicyclo[3.2.1]oct-6-ene framework with nitrogen atoms at positions 3 and 8. The tert-butyl carbamate (Boc) group at position 8 and the benzyl moiety at position 3 introduce steric bulk and chemical stability, respectively . Key physicochemical parameters are summarized below:
| Property | Value | Source References |
|---|---|---|
| CAS Number | 2852766-05-1 | |
| Molecular Formula | ||
| Molecular Weight | 300.39 g/mol | |
| Purity | ≥97% (HPLC) | |
| Storage Conditions | 2–8°C in inert atmosphere | |
| Solubility | Soluble in DCM, DMF, THF |
The unsaturated oct-6-ene ring introduces rigidity and planar geometry, influencing reactivity in cycloaddition and hydrogenation reactions. The Boc group enhances solubility in organic solvents, while the benzyl substituent moderates electron density at the adjacent nitrogen .
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, general routes involve multi-step sequences starting from pyrrolidine or piperidine precursors. A plausible pathway includes:
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Bicyclic Core Formation: Cyclocondensation of a diamine with a diketone under acidic conditions generates the diazabicyclo[3.2.1]octene skeleton.
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Benzylation: Selective alkylation at N3 using benzyl bromide in the presence of a base.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to install the carbamate group at N8 .
Critical challenges include regioselective functionalization and preventing epimerization during cyclization. Industrial-scale production employs flow chemistry to enhance yield and purity, with typical batch sizes ranging from 100 mg to 500 mg .
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s dual amine functionality enables its use in synthesizing kinase inhibitors and GPCR modulators. For example, debenzylation via hydrogenolysis exposes a primary amine for coupling with carboxylic acid derivatives, yielding candidates for neurological disorder therapeutics.
Catalysis
Pd-catalyzed cross-coupling reactions utilizing this scaffold demonstrate enhanced enantioselectivity in asymmetric hydrogenation, attributed to the bicyclic system’s conformational restraint.
Table 2: Representative Applications
| Application Area | Target Molecule Class | Key Reference |
|---|---|---|
| Anticancer Agents | Aurora Kinase Inhibitors | |
| Neuropharmacology | 5-HT₆ Receptor Antagonists | |
| Asymmetric Synthesis | Chiral Phosphine Ligands |
Comparative Analysis with Structural Analogues
tert-Butyl 8-Benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-52-9)
This saturated analogue lacks the oct-6-ene double bond, resulting in:
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Increased Flexibility: Reduced strain enhances binding to flexible enzyme pockets.
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Lower Reactivity: Absence of unsaturation diminishes susceptibility to Diels-Alder reactions.
| Supplier | Purity | Packaging | Price Range (USD) | Lead Time |
|---|---|---|---|---|
| Aladdin Scientific | 97% | 100 mg | $120–$150 | 5 days |
| VulcanChem | 95% | 250 mg | $280–$320 | 10 days |
| Ambeed | 95% | 500 mg | $450–$500 | 14 days |
Suppliers restrict sales to research laboratories, prohibiting medical or consumer use .
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